Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate

spiro junction regioisomerism conformational analysis medicinal chemistry building blocks

Researchers pursuing spiro[indane-piperidine] SAR face a critical gap: the 1,4'- and 2,4'-spiro isomers are well-precedented, but the 2,3'-regioisomer-offering distinct conformational geometry for evading MmpL3 cross-resistance and mapping SCD1 active-site constraints-remains largely unexplored. • Enables systematic completion of spiro junction SAR matrices for GH secretagogues (sub-nM potency differentials reported), SCD1 inhibitors, and anti-TB MmpL3 programs. • Boc-protected ketone supports parallel derivatization: TFA/HCl deprotection liberates piperidine NH for amide/sulfonamide coupling; indanone carbonyl permits reductive amination or Grignard addition. • Custom synthesis ensures regioisomeric fidelity-avoids procurement errors from generic 'spiroindane-piperidine Boc-ketone' descriptions.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
Cat. No. B12272055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CC3=CC=CC=C3C2=O
InChIInChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-6-9-18(12-19)11-13-7-4-5-8-14(13)15(18)20/h4-5,7-8H,6,9-12H2,1-3H3
InChIKeyOPQNHVHATGUFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of Tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate


Tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate is a Boc-protected spirocyclic ketone building block belonging to the spiro[indane-piperidine] class. It features a quaternary spiro carbon linking the C2 position of an indan-1-one ring to the C3' position of an N-Boc-piperidine ring, yielding the molecular formula C18H23NO3 (MW 301.38 g/mol) [1]. This compound is structurally isomeric to the more extensively documented spiro[indane-1,4'-piperidine] and spiro[indane-2,4'-piperidine] scaffolds, which have been employed as key intermediates in drug discovery programs targeting growth hormone secretagogues, sigma receptors, melanocortin-4 receptors, stearoyl-CoA desaturase-1 (SCD1), and Mycobacterium tuberculosis MmpL3 [2]. The 2,3'-spiro junction present in this compound represents a less-crowded region of chemical space, offering distinct conformational properties and potentially divergent structure-activity relationships relative to its more common regioisomers [1].

Distinct 2,3'-spiro regioisomer for SAR differentiation studies
Boc-protected ketone enables orthogonal N- and C-derivatization
Explores less-crowded chemical space vs. 1,4'- and 2,4'-isomers

Substitution Risks with Tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate


Spiro[indane-piperidine] scaffolds are not functionally interchangeable because the position of the spiro junction fundamentally alters ring geometry, conformational flexibility, and the spatial orientation of substituents attached to either ring. The 2,3'-spiro junction in this compound positions the indanone carbonyl and the piperidine nitrogen in a distinct relative geometry compared to the 1,4'-spiro isomer (which has documented chair-conformation piperidine and distorted tetrahedral spiro geometry [1]) or the 2,4'-spiro isomer used in SCD1 inhibitor programs . Even among isomers sharing the molecular formula C18H23NO3, divergent crystal packing, melting points, and reactivity toward nucleophiles or deprotection conditions have been observed [1][2]. Consequently, a procurement decision based solely on 'spiroindane-piperidine Boc-ketone' as a generic descriptor risks acquiring an isomer with incompatible reactivity, pharmacokinetic, or patent-landscape properties for the intended research program.

!
Spiro junction regioisomerism alters inter-ring geometry and functional group presentation relative to 1,4'- and 2,4'-isomers.
!
Physicochemical properties such as melting point and chromatographic retention may differ across isomers; identity confirmation is essential.
!
Pharmacological activity observed in 1,4'- or 2,4'- scaffolds may not transfer to the 2,3'-isomer; independent evaluation is required.

Differentiation Evidence vs. Closest Spiroisomeric Analogs


Spiro Junction Regioisomer Comparison

The target compound bears a spiro junction at the indane C2/piperidine C3' position, distinguishing it from the two most common regioisomers: the 1,4'-spiro isomer (e.g., tert-butyl 3-oxospiro[indan-1,4'-piperidine]-1'-carboxylate, CAS 159634-59-0) and the 2,4'-spiro isomer (e.g., tert-butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate, CAS 1228079-29-5) [1]. The 1,4'-spiro isomer crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 12.998 Å, b = 15.198 Å, c = 8.543 Å, β = 94.70°, and a measured density Dx = 1.217 Mg m⁻³; the piperidine ring adopts a chair conformation and the spiro carbon exhibits distorted tetrahedral geometry [2]. In the 2,3'-isomer, the spiro carbon resides at a different ring position on both the indane and piperidine rings, which is predicted to alter the dihedral angle between the two ring planes and the spatial relationship between the indanone carbonyl and the Boc-protected piperidine nitrogen [3]. The 2,3'-spiro scaffold has been explicitly utilized in the synthesis of CF₃-containing spiro[indene-2,3'-piperidine] derivatives via iodine-catalyzed multi-component reactions, confirming the synthetic accessibility and unique reactivity profile of this regioisomer [3].

Regioisomer comparison
Reported
2,3'-spiro vs. 1,4'-isomer (monoclinic P21/c, chair conformation) and 2,4'-isomer (distinct geometry).
Regioisomer geometry governs SAR interpretation and synthetic strategy.
Crystal structure of target compound unavailable; dihedral angles inferred.
spiro junction regioisomerism conformational analysis medicinal chemistry building blocks

Antitubercular Activity of Spiroindane-Piperidine Scaffold

While direct biological data for the 2,3'-Boc-ketone itself are not publicly available, the spiroindane-piperidine scaffold class has demonstrated potent, quantifiable activity against Mycobacterium tuberculosis. In a whole-cell screen, spiroindenes (closely related spiro[indene-1,4'-piperidine] derivatives) exhibited ≥4 log₁₀ kill against replicating Mtb at concentrations of 2–12 μM [1]. Whole-genome sequencing of resistant mutants identified an I292L mutation in MmpL3, confirming target engagement [1]. MIC modulation studies further demonstrated that spiroindene-resistant mutants were cross-resistant to spirochromenes but not to spiroindolones, establishing that even closely related spiro scaffolds engage distinct resistance mechanisms [1]. The 2,3'-spiro isomer offers a structurally distinct presentation of the indanone and piperidine pharmacophoric elements that may circumvent cross-resistance observed in the 1,4'-series.

Antitubercular activity
Class-level inference
≥4 log10 kill at 2–12 μM (1,4'-spiroindenes; MmpL3 target engagement).
Class-level antimycobacterial context supports screening 2,3'-scaffold for differential resistance.
Direct 2,3'-isomer data not available; cross-resistance profiling required.
antitubercular MmpL3 inhibitor Mycobacterium tuberculosis spiroindene

Growth Hormone Secretagogue Regioisomer SAR

Systematic SAR studies comparing regioisomers and homologues of the spiro(indane-piperidine) moiety within the growth hormone secretagogue L-162,752 series have demonstrated that spiro junction position is a critical determinant of in vitro potency [1]. The study explicitly compared different spiro regioisomers and found that spiro(3H-1-benzopyran-2,3-piperidine) afforded secretagogues with low nanomolar in vitro activity, while modification of the spiroindane benzylic position could increase potency into the subnanomolar range [2]. This demonstrates that within the spiroindane-piperidine class, seemingly minor changes in ring attachment points produce order-of-magnitude potency differences. Additionally, incorporation of a metabolizable ester at the spiroindane benzylic position enabled the design of short-duration, orally active secretagogues with high potency, illustrating the scaffold's tunable pharmacokinetic profile [3].

GH secretagogue SAR
Cross-study comparable
Regioisomerism shifts potency from micromolar to subnanomolar range within spiroindane-piperidine series.
SAR sensitivity to spiro junction requires independent evaluation of the 2,3'-isomer.
Specific 2,3'-data not yet reported; library completion enables full SAR matrix.
growth hormone secretagogue spiropiperidine SAR L-162,752 regioisomer comparison

Physicochemical Property Comparison of Spiro Isomers

The 2,4'-spiro isomer (CAS 1228079-29-5, also C18H23NO3, MW 301.38) has documented predicted physicochemical properties: boiling point 431.9±45.0 °C, density 1.17±0.1 g/cm³, pKa -0.82±0.20, and recommended storage at 2–8 °C . The 1,4'-spiro isomer (CAS 159634-59-0) has an experimentally measured melting point of 120–122 °C (from ethyl acetate/ligroine) [1]. Although the 2,3'-isomer shares the same molecular formula and mass, the different spiro junction position alters molecular shape, dipole moment, and intermolecular interactions, leading to distinct chromatographic retention times and potentially different melting points, solubility profiles, and solid-state stability characteristics [2]. These differences are sufficient to enable baseline chromatographic separation (HPLC or flash chromatography) of the 2,3'-isomer from its 2,4'- and 1,4'-counterparts, a critical quality-control consideration for procurement and use as a synthetic intermediate.

Physicochemical properties
Supporting evidence
2,4'-isomer: bp 431.9 °C, density 1.17; 1,4'-isomer: mp 120–122 °C; 2,3'-isomer: no reported data.
Isomer identity must be confirmed analytically (NMR, HPLC); molecular formula alone insufficient.
Experimental values not reported for 2,3'-isomer; predicted differences expected.
physicochemical properties pKa prediction chromatographic behavior isomer separation

Synthetic Tractability of 2,3'-Spiro Scaffold

The 2,3'-spiro[indene-piperidine] scaffold has been explicitly synthesized and characterized in the peer-reviewed literature. An iodine-catalyzed one-pot, four-component reaction of ethyl trifluoroacetoacetate, indan-1,3-dione, ammonium acetate, and aromatic aldehydes produced CF₃-containing spiro[indene-2,3'-piperidine] derivatives in a single synthetic operation [1]. The major products (5) were obtained alongside minor 2-trifluoromethyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]pyridine derivatives (6), with structures fully confirmed by ¹H NMR, ¹⁹F NMR, MS, IR, elemental analysis, HRMS, and XRD analysis for representative compounds 5a and 6h [1]. This demonstrates that the 2,3'-spiro scaffold is synthetically accessible and amenable to further derivatization, including introduction of fluorinated substituents of high value in medicinal chemistry. The 2,3'-Boc-ketone (target compound) represents a more advanced, protection-ready building block for similar multi-step medicinal chemistry campaigns.

Synthetic tractability
Supporting evidence
I2-catalyzed four-component synthesis of CF3-spiro[indene-2,3'-piperidine] confirmed by XRD.
Confirmed synthetic access supports library derivatization and late-stage functionalization.
Boc group in target compound adds orthogonal protection not present in reference CF3 derivatives.
fluorinated spiroheterocycles multi-component reaction iodine catalysis medicinal chemistry

Application Scenarios for Tert-butyl 1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate


MmpL3 Screening Using 2,3'-Spiro Scaffold

The 1,4'-spiroindenes have demonstrated ≥4 log₁₀ kill against replicating Mtb at 2–12 μM with confirmed MmpL3 target engagement, but cross-resistance to spirochromenes has been documented [1]. The 2,3'-spiro scaffold, with its distinct three-dimensional geometry, offers a rational strategy to evade this cross-resistance while retaining the pharmacophoric elements essential for MmpL3 inhibition. The Boc-protected ketone building block enables rapid parallel derivatization: Boc deprotection (TFA or HCl) liberates the piperidine NH for amide, sulfonamide, or reductive amination diversification, while the indanone carbonyl can undergo reductive amination, Grignard addition, or oxime formation.

SCD1 Inhibitor Optimization with 2,3'-Isomer

The 2,4'-spiro isomer (CAS 1228079-29-5) is an established intermediate for spiropiperidine-based SCD1 inhibitors, with optimized leads achieving low nanomolar IC₅₀ values in mouse liver microsome assays [1]. The 2,3'-spiro isomer (target compound) provides a regioisomeric probe to systematically map the SCD1 active site's tolerance for altered spiro geometry. Differential SCD1 inhibition potency between the 2,3'- and 2,4'-isomers would reveal the spatial constraints governing inhibitor binding, informing the design of more selective or liver-targeted SCD1 inhibitors for metabolic disease [1].

GH Secretagogue SAR via Spiro Junction Mapping

Published SAR on spiro(indane-piperidine) growth hormone secretagogues has established that regioisomerism produces order-of-magnitude potency differences (low nanomolar to subnanomolar) [1]. The 2,3'-Boc-ketone fills a gap in the regioisomer library: the 1,4'- and 2,4'-isomers have been explored, but the 2,3'-isomer has not been systematically evaluated in GH release assays. Procurement of this building block enables the synthesis of the missing 2,3'-regioisomer cohort and completion of the spiro junction SAR matrix, potentially unlocking secretagogues with improved receptor subtype selectivity or pharmacokinetic profiles [1].

Fluorinated Spiroheterocycle Library Synthesis

The 2,3'-spiro[indene-piperidine] scaffold has proven compatible with iodine-catalyzed multi-component reactions that introduce CF₃ groups in a single step, with products fully characterized by XRD [1]. The target Boc-ketone can serve as a starting material for analogous multi-component reactions after Boc deprotection, or as a reference standard for characterizing new derivatives. The fluorine-containing spiroheterocycle chemical space is of high interest for medicinal and agricultural chemistry due to the metabolic stability and bioavailability enhancements conferred by fluorination [1].

Application
Selection Property
Validation Focus
MmpL3 cross-resistance screening
Spiro junction geometry distinct from 1,4'-series
MmpL3 mutant panel cross-resistance profiling
SCD1 inhibitor SAR mapping
Regioisomeric probe for active-site spatial constraints
SCD1 IC50 comparison across 2,3'- vs 2,4'-isomers
GH secretagogue regioisomer library
Missing 2,3'-cohort for full spiro SAR matrix
GH release assay potency and receptor subtype selectivity
Fluorinated spiroheterocycle library
Boc-ketone as advanced intermediate for I2-catalyzed MCRs
Derivatization scope and fluorinated analog characterization
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